![molecular formula C16H12Cl3NO3 B3326696 9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one CAS No. 277326-12-2](/img/structure/B3326696.png)
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Overview
Description
The compound “9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The molecule also contains a dichloroacetyl group, which is the acyl chloride of dichloroacetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The dichloroacetyl group would likely have a polar character due to the presence of the acyl chloride, while the indole ring would contribute to the aromatic character of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acyl chloride and the indole ring. Acyl chlorides are typically very reactive and can undergo a variety of reactions, including nucleophilic acyl substitution . The indole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the acyl chloride would likely make it reactive and possibly corrosive . The dichloroacetyl group would likely contribute to the compound’s polarity .Scientific Research Applications
Anticancer Activity
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives also exhibit antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders .
Antiviral Activity
Indole derivatives possess antiviral activities . They can be used in the development of antiviral agents .
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant activities . They can be used in the treatment of diseases caused by oxidative stress .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of antidiabetic drugs .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activities . They can be used in the development of antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activities . They can be used in the treatment of diseases like Alzheimer’s .
Future Directions
properties
IUPAC Name |
9-chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c1-16(2)7-5-3-4-6-8(7)20-13(16)10(17)11(21)9(15(20)23)12(22)14(18)19/h3-6,14,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSXBQMRVVYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1=C(C(=C(C3=O)C(=O)C(Cl)Cl)O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715646 | |
Record name | 9-Chloro-7-(dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one | |
CAS RN |
277326-12-2 | |
Record name | 9-Chloro-7-(dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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